3-Hydroxy-3-methylbutanenitrile
CAS No.: 13635-04-6
Cat. No.: VC20956472
Molecular Formula: C5H9NO
Molecular Weight: 99.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13635-04-6 |
---|---|
Molecular Formula | C5H9NO |
Molecular Weight | 99.13 g/mol |
IUPAC Name | 3-hydroxy-3-methylbutanenitrile |
Standard InChI | InChI=1S/C5H9NO/c1-5(2,7)3-4-6/h7H,3H2,1-2H3 |
Standard InChI Key | CWPMDJFBWQJRGT-UHFFFAOYSA-N |
SMILES | CC(C)(CC#N)O |
Canonical SMILES | CC(C)(CC#N)O |
Chemical Identity and Structure
3-Hydroxy-3-methylbutanenitrile belongs to the class of β-hydroxy nitriles, featuring both hydroxyl and nitrile functional groups. The compound is defined by the following identifiers:
Table 1: Chemical Identity of 3-Hydroxy-3-methylbutanenitrile
Physical and Chemical Properties
Physical Properties
3-Hydroxy-3-methylbutanenitrile exhibits several key physical properties that define its behavior under various conditions:
Table 2: Physical Properties of 3-Hydroxy-3-methylbutanenitrile
Spectroscopic Data
Spectroscopic analysis provides crucial information about the molecular structure of 3-hydroxy-3-methylbutanenitrile:
NMR Data:
¹H-NMR (300 MHz, CDCl₃): δ 2.54 (s, 2H), 2.03 (s, 1H), 1.42 (s, 6H)
The singlet at δ 2.54 corresponds to the methylene protons adjacent to the nitrile group, while the singlet at δ 2.03 represents the hydroxyl proton. The six methyl protons appear as a singlet at δ 1.42, indicating their chemical equivalence in the molecule.
Predicted Properties
Modern computational methods provide additional information about the compound's molecular behavior:
Table 3: Predicted Collision Cross Section Data
Synthesis Methods
The synthesis of 3-hydroxy-3-methylbutanenitrile can be achieved through several routes, with nucleophilic substitution reactions being the most common approach.
Synthesis from 1-Chloro-2-methylpropan-2-ol
A well-documented synthesis method involves the reaction of 1-chloro-2-methylpropan-2-ol with sodium cyanide:
Reaction Conditions:
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Reagents: 1-Chloro-2-methylpropan-2-ol (17 g, 0.16 mol), Sodium cyanide (9.4 g, 0.19 mol)
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Solvents: Ethanol (320 mL) and water (55 mL)
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Conditions: Reflux for 3 hours
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Workup: Cooling to room temperature, concentration in vacuo, extraction with ethyl acetate, drying over magnesium sulfate
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Yield: 14 g (90%)
The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the nitrile group. The high yield (90%) indicates the efficiency of this synthetic route.
Chemical Reactivity
3-Hydroxy-3-methylbutanenitrile exhibits reactivity patterns typical of compounds containing both hydroxyl and nitrile functional groups.
Thermal Degradation
One characteristic reaction is thermal degradation in the gas phase. Research suggests that 3-hydroxy-3-methylbutanenitrile undergoes elimination via a six-membered cyclic transition state, yielding alkenenitriles such as 3-methyl-2-butenenitrile . This reaction is of interest in understanding the compound's stability and behavior under thermal stress.
Functional Group Transformations
The compound can undergo various transformations:
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Hydroxyl group reactions: The tertiary alcohol can participate in substitution, elimination, and dehydration reactions.
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Nitrile group transformations: The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines.
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